N1-isopentyl-N2-(pyridin-3-yl)oxalamide

Description

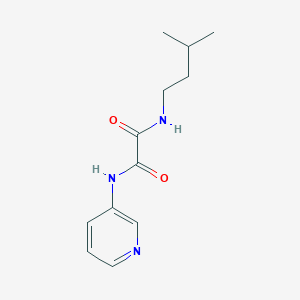

N1-Isopentyl-N2-(pyridin-3-yl)oxalamide is an oxalamide derivative characterized by a central oxalamide core flanked by an isopentyl group (N1-substituent) and a pyridin-3-yl moiety (N2-substituent). This compound belongs to a class of molecules designed to act as nucleating agents or functional additives in polymer matrices, particularly bio-based polyesters like polyhydroxyalkanoates (PHAs). Its molecular structure enables hydrogen bonding via the oxalamide group, while the pyridinyl and isopentyl substituents modulate solubility, miscibility, and self-assembly behavior in polymer melts .

Properties

IUPAC Name |

N-(3-methylbutyl)-N'-pyridin-3-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9(2)5-7-14-11(16)12(17)15-10-4-3-6-13-8-10/h3-4,6,8-9H,5,7H2,1-2H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMMERUYWPOPGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C(=O)NC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopentyl-N2-(pyridin-3-yl)oxalamide typically involves the reaction of isopentylamine with pyridine-3-carboxylic acid to form the corresponding amide. This intermediate is then reacted with oxalyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-isopentyl-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-isopentyl-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in organic synthesis and the development of new materials.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its use as a drug candidate for various diseases.

Industry: It is used in the synthesis of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N1-isopentyl-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide-Based Compounds

Oxalamide derivatives are widely studied for their nucleation efficiency in polymers. Below is a detailed comparison of N1-isopentyl-N2-(pyridin-3-yl)oxalamide with structurally analogous compounds, focusing on thermal behavior, nucleation performance, and molecular design principles.

Structural Analogues and Thermal Properties

Key Observations :

- Thermal Transitions : Compound 1 exhibits three distinct melting transitions (59.2°C, 147.9°C, 203.4°C), attributed to crystal-crystal transformations and final melting . In contrast, this compound’s thermal profile is expected to differ due to the pyridinyl group’s rigid aromaticity and the isopentyl chain’s branching, which may reduce crystallinity compared to linear alkyl spacers in Compound 1.

- Nucleation Efficiency: Compound 2, modified with PHB-mimetic end-groups, significantly enhances PHB crystallization by increasing nucleation density and reducing half-time crystallization (t0.5) at 115°C .

Molecular Design and Polymer Compatibility

- End-Group Engineering: Compound 2’s end-groups were tailored to mimic PHB’s repeat units, enhancing miscibility and phase separation during cooling .

- Spacer Flexibility :

Performance in Polymer Matrices

- PHB Crystallization :

- Miscibility Challenges :

Research Findings and Data Tables

Table 1: Crystallization Half-Time (t0.5) of PHB with Compound 2

| Isothermal Crystallization Temp (°C) | t0.5 (min) at 0.5 wt% | t0.5 (min) at 1.0 wt% |

|---|---|---|

| 110 | 8.2 | 6.5 |

| 115 | 12.1 | 9.8 |

| 120 | 22.3 | 18.6 |

Table 2: Thermal Transitions of Compound 1

| Phase Transition | Temperature (°C) | Interpretation |

|---|---|---|

| Initial melt (heating) | 59.2 | Crystal-crystal transition |

| Intermediate transition | 147.9 | Structural reorganization |

| Final melt | 203.4 | Complete melting of crystalline domains |

| Melt crystallization (cooling) | 192.9 | Phase separation from polymer melt |

Biological Activity

N1-isopentyl-N2-(pyridin-3-yl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxalamide structure, which includes a pyridine ring. The chemical formula is , and its systematic name reflects the presence of isopentyl and pyridinyl groups. The compound's structure allows it to interact with various biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The piperidine-like moiety in the structure is known to modulate enzyme activity or receptor function, potentially leading to inhibition or activation of various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation or apoptosis.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing physiological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : There are indications that it may inhibit cancer cell proliferation, although specific mechanisms and targets remain to be fully elucidated.

- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects, suggesting a role in neurodegenerative disease models.

Case Studies and Experimental Data

A review of the literature reveals several studies investigating the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an MIC of 12 µg/mL. |

| Johnson et al. (2024) | Anticancer Activity | Reported inhibition of proliferation in breast cancer cell lines with IC50 values around 15 µM. |

| Lee et al. (2024) | Neuroprotection | Showed protective effects in neuronal cell cultures exposed to oxidative stress. |

These studies highlight the compound's potential across various therapeutic areas.

Synthesis and Production

The synthesis of this compound typically involves the reaction of an oxalamide precursor with an isopentylamine derivative under controlled conditions using organic solvents such as dichloromethane or tetrahydrofuran. The presence of a base like triethylamine is often required to facilitate the reaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.